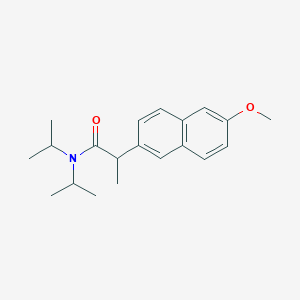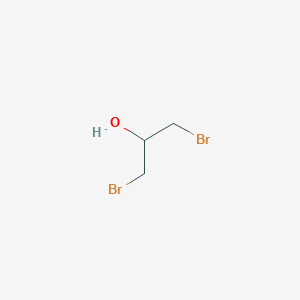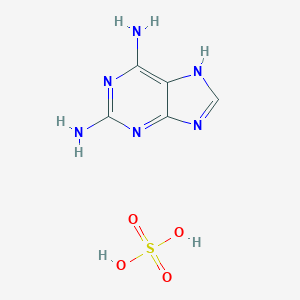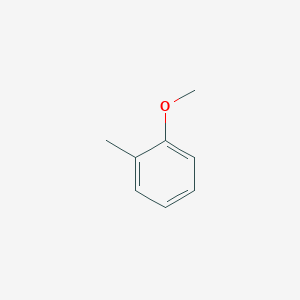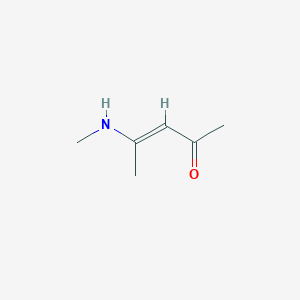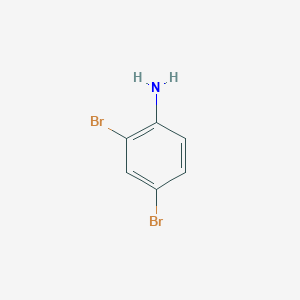
Methyl 3-methoxy-4-methylbenzoate
概要
説明
Methyl 3-methoxy-4-methylbenzoate (M3MM) is an aromatic ester that is widely used in the synthesis of organic compounds. It is a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. M3MM is a colorless, low-odor liquid that is insoluble in water. It has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other organic compounds.
科学的研究の応用
1. Antimicrobial and Antitumor Properties
Methyl 3-methoxy-4-methylbenzoate has been investigated for its potential in antimicrobial and antitumor applications. For instance, compounds related to this chemical, isolated from the marine endophytic fungus Nigrospora sp., showed moderate antitumor and antimicrobial activities (Xia et al., 2011). Similarly, compounds from the lichen Ramalina leiodea demonstrated significant antimicrobial and anti-tubercular activities, indicating the potential of this compound derivatives in these areas (Tatipamula & Vedula, 2019).
2. Rare Earth Element Complexes
Research has explored the formation of rare earth element complexes with this compound. These studies, which involve thermal and spectral analysis, contribute to our understanding of the structural properties of such complexes (Brzyska & Ożga, 2004).
3. Synthesis and Characterization of Novel Compounds
This compound is used in the synthesis and characterization of novel compounds. For example, a new zinc phthalocyanine substituted with this compound has been synthesized and characterized for applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Another example includes the synthesis and spectroscopic investigation of a molecule involving this compound, contributing to the field of organic synthesis and materials science (Kotan & Yuksek, 2021).
4. Thermochemical Studies
Thermochemical properties of this compound derivatives have been studied to understand their structural and energy-related characteristics. These studies contribute to the field of physical chemistry and materials science (Flores et al., 2019).
Safety and Hazards
特性
IUPAC Name |
methyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXCSBUSVRBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343639 | |
| Record name | Methyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3556-83-0 | |
| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 3-methoxy-4-methylbenzoate in the synthesis of natural products?
A1: this compound serves as a valuable starting point for synthesizing complex molecules, particularly those found in nature like sesquiterpene lactones. [, ] In the case of (±)-heritol, a sesquiterpene lactone belonging to the aromatic cadinane group, this compound provides the core aromatic structure upon which further modifications are built. [] Similarly, it acts as a precursor in the synthesis of Zafirlukast, a leukotriene antagonist drug. [] This highlights its versatility in constructing diverse chemical frameworks.
Q2: Can you describe a specific example of how this compound is used in a chemical synthesis?
A2: In the synthesis of (±)-heritol, this compound is subjected to a series of chemical transformations. [] One crucial step involves an intramolecular Wittig reaction. This reaction is key to constructing the butenolide ring, a structural feature characteristic of heritol and many other bioactive natural products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

